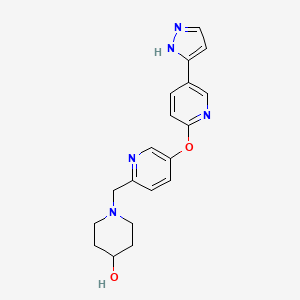
Lta4H-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lta4H-IN-4 is a potent inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the biosynthesis of leukotriene B4 (LTB4), a pro-inflammatory lipid mediator. This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory and autoimmune disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lta4H-IN-4 involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Lta4H-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学的研究の応用
Lta4H-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of leukotriene A4 hydrolase and its role in lipid metabolism.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and certain cancers
作用機序
Lta4H-IN-4 exerts its effects by inhibiting the enzymatic activity of leukotriene A4 hydrolase. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, thereby reducing the production of pro-inflammatory mediators. The molecular targets involved include the active site of leukotriene A4 hydrolase, where this compound binds and blocks the enzyme’s catalytic function .
類似化合物との比較
Similar Compounds
Lta4H-IN-1: Another potent inhibitor of leukotriene A4 hydrolase with similar therapeutic applications.
Uniqueness
Lta4H-IN-4 is unique due to its high specificity and potency in inhibiting leukotriene A4 hydrolase. Unlike some other inhibitors, it selectively targets the enzyme without affecting other related pathways, making it a valuable tool in both research and therapeutic contexts .
特性
分子式 |
C19H21N5O2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
1-[[5-[5-(1H-pyrazol-5-yl)pyridin-2-yl]oxypyridin-2-yl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C19H21N5O2/c25-16-6-9-24(10-7-16)13-15-2-3-17(12-20-15)26-19-4-1-14(11-21-19)18-5-8-22-23-18/h1-5,8,11-12,16,25H,6-7,9-10,13H2,(H,22,23) |
InChIキー |
UZAUVYWHEDBLBM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)CC2=NC=C(C=C2)OC3=NC=C(C=C3)C4=CC=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


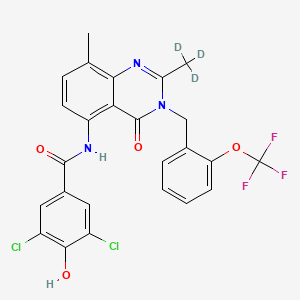
![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)


![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)
![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)
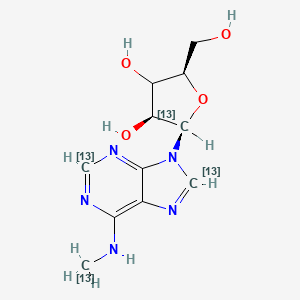

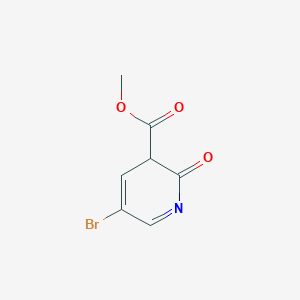

![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B12366636.png)
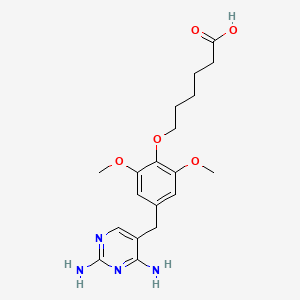

![rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B12366652.png)
